molecular formula C7H16O B097394 3,3-Dimethylpentan-1-ol CAS No. 19264-94-9

3,3-Dimethylpentan-1-ol

Cat. No.: B097394
CAS No.: 19264-94-9
M. Wt: 116.2 g/mol
InChI Key: IFDHMBHPLKHMOY-UHFFFAOYSA-N
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Description

3,3-Dimethylpentan-1-ol is an organic compound with the molecular formula C₇H₁₆O. It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to the first carbon of a pentane chain that has two methyl groups attached to the third carbon. This compound is known for its use in various chemical reactions and industrial applications due to its unique structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,3-Dimethylpentan-1-ol can be synthesized through several methods. One common synthetic route involves the reaction of tert-amyl chloride with propionaldehyde to produce 3,3-dimethylpentan-2-ol. This intermediate is then dehydrated to form 3,3-dimethylpent-2-ene, which is subsequently hydrogenated to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves the catalytic hydrogenation of 3,3-dimethylpent-2-ene. This process is typically carried out under high pressure and temperature conditions using a suitable catalyst such as palladium on carbon (Pd/C) to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethylpentan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,3-Dimethylpentan-1-ol has several applications in scientific research:

    Chemistry: It is used as a solvent and reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: It serves as a model compound in studies of alcohol metabolism and enzymatic reactions involving alcohols.

    Medicine: Research on its derivatives has potential implications in the development of pharmaceuticals.

    Industry: It is utilized in the manufacture of fragrances, flavors, and plasticizers.

Mechanism of Action

The mechanism of action of 3,3-dimethylpentan-1-ol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and act as a nucleophile in chemical reactions. Its hydroxyl group can form hydrogen bonds with other molecules, influencing the compound’s reactivity and solubility. In biological systems, it can be metabolized by enzymes such as alcohol dehydrogenase, leading to the formation of aldehydes or ketones .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Dimethylpentan-1-ol is unique due to its specific structure, which imparts distinct physical and chemical properties. The presence of the hydroxyl group at the terminal carbon makes it more reactive in certain chemical reactions compared to its isomers and other similar compounds .

Properties

IUPAC Name

3,3-dimethylpentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O/c1-4-7(2,3)5-6-8/h8H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFDHMBHPLKHMOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50400975
Record name 3,3-dimethylpentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50400975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19264-94-9
Record name 3,3-dimethylpentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50400975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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